1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride

Description

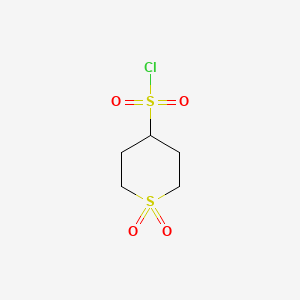

1,1-Dioxo-1λ⁶-thiane-4-sulfonyl chloride is a sulfonyl chloride derivative featuring a six-membered thiane ring (a saturated sulfur-containing heterocycle) with two oxygen atoms at the 1-position (sulfone group) and a sulfonyl chloride moiety at the 4-position.

Properties

IUPAC Name |

1,1-dioxothiane-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMQCBWGPRBGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401194373 | |

| Record name | 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-37-7 | |

| Record name | 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1lambda6-thiane-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structure-activity relationships, and biological effects of this compound based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiane derivatives with sulfonyl chlorides. The compound features a dioxo functional group that contributes to its reactivity and biological properties. Structural characterization is usually performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 - 3.125 |

| Escherichia coli | Not effective |

| Pseudomonas aeruginosa | 625 - 1250 |

| Candida albicans | Significant activity |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections, while showing limited or no activity against certain other strains such as E. coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.

Inhibition Concentration (IC50) Values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.17 |

| MDA-MB-231 | 0.05 |

| HeLa | 0.07 |

Flow cytometry analyses indicate that treatment with this compound can induce apoptosis in cancer cells, particularly at higher concentrations, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the thiane ring or sulfonyl group can enhance or diminish its effectiveness against microbial and tumor cells. For instance, compounds with additional functional groups have shown improved potency against specific bacterial strains or cancer cell lines.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study reported that derivatives of sulfonyl thioureas exhibited remarkable antimicrobial activity comparable to standard antibiotics . The introduction of the dioxo-thiane structure enhanced their overall effectiveness.

- Anticancer Properties : Another investigation highlighted the ability of similar compounds to significantly reduce cell viability in breast cancer models, demonstrating potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogues

1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS 1154974-57-8)

- Structure : Contains a thiomorpholine ring (six-membered with one sulfur and one nitrogen atom) instead of thiane.

- Molecular Formula: C₄H₈ClNO₄S₂ (MW: 233.69) .

- Key Differences : The presence of nitrogen in the thiomorpholine ring alters electronic properties and reactivity compared to the all-sulfur thiane system. This may influence its suitability for nucleophilic substitution reactions.

(4-Fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride (CAS 1803603-53-3)

- Structure : Features a fluorinated thiane ring with a methanesulfonyl chloride substituent.

- Molecular Formula : C₆H₁₀ClFO₄S₂ .

(1,1-Dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride (CAS 2092099-08-4)

5-Phenyl-1,3-thiazole-4-sulfonyl chloride

- Structure : Aromatic thiazole ring with sulfonyl chloride at the 4-position.

- Synthetic Utility : Used to prepare sulfonamide derivatives (e.g., compounds 12–15 in ) with demonstrated antitumor activity .

- Key Differences : The aromatic thiazole system confers planarity and π-π stacking capabilities, which are absent in saturated thiane derivatives.

Physicochemical Properties

Preparation Methods

Oxidation to 4-Hydroxytetrahydro-2H-thiopyran 1,1-Dioxide

The precursor 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS: 194152-05-1) is synthesized via oxidation of tetrahydro-2H-thiopyran-4-ol. Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or other acidic media.

Conversion to Sulfonyl Chloride

The hydroxyl group at the 4-position is transformed into a sulfonyl chloride via chlorosulfonation or direct chlorination .

Method 1: Chlorosulfonic Acid Route

-

Reactants : 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide, chlorosulfonic acid (HSO₃Cl).

-

Conditions :

-

Dropwise addition of HSO₃Cl to the alcohol in anhydrous dichloromethane (DCM) at 0°C.

-

Gradual warming to room temperature (20–25°C) with stirring for 3–5 hours.

-

-

Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Yield : 70–80%.

-

Purity : >95% (HPLC).

Method 2: Thionyl Chloride (SOCl₂) with Catalytic DMAP

-

Reactants : 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide, SOCl₂, dimethylaminopyridine (DMAP).

-

Conditions :

-

Reflux in anhydrous DCM for 4–6 hours.

-

-

Workup : Remove excess SOCl₂ under reduced pressure, purify via silica chromatography.

-

Yield : 65–75%.

Alternative Pathways

Direct Sulfonation-Chlorination

A one-pot method using sulfur trioxide (SO₃) followed by phosphorus pentachloride (PCl₅) :

-

Sulfonation: React the alcohol with SO₃ in DCM at 0°C.

-

Chlorination: Add PCl₅ and stir at 40°C for 2 hours.

-

Yield : 60–70%.

Critical Analysis of Methods

Scalability and Industrial Feasibility

The chlorosulfonic acid route is preferred for large-scale production due to reproducibility and high purity. Pilot-scale studies report consistent yields of 75–80% with optimized stoichiometry (1:2.5 alcohol:HSO₃Cl) .

Q & A

Q. What precautions are critical for handling this compound in electrophilic aromatic substitution studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.